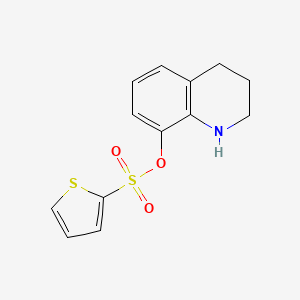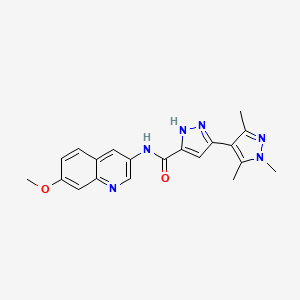![molecular formula C21H15FN4OS B12164087 2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12164087.png)
2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-fluorophenyl)amino]-4-phenyl-N-(pyridin-3-yl)-1,3-thiazole-5-carboxamide: is a complex organic compound with a fascinating structure. Let’s break it down:
-
Thiazole Ring: : The core of this compound is a thiazole ring, which consists of a five-membered ring containing nitrogen and sulfur atoms. Thiazoles are commonly found in various bioactive molecules.
-
Functional Groups
Fluorophenyl Group: The compound has a group, which contributes to its chemical reactivity and properties.
Pyridin-3-yl Group: The ring at position 3 adds further complexity and versatility.
Méthodes De Préparation
Synthetic Routes:
The synthesis of this compound involves several steps. While I don’t have specific details for this exact compound, I can provide a general approach based on related chemistry:
Thiazole Formation: Start by synthesizing the thiazole ring. This can be achieved through cyclization reactions involving a thioamide and an α-haloketone or α-haloaldehyde.
Amination: Introduce the group using suitable reagents.
Phenyl Substitution: Attach the group to the thiazole ring.
Pyridine Incorporation: Finally, add the group to complete the structure.
Industrial Production:
Industrial-scale production methods likely involve efficient and scalable synthetic routes, optimization of reaction conditions, and purification techniques.
Analyse Des Réactions Chimiques
This compound may undergo various reactions:
Oxidation: Oxidative transformations can modify the functional groups.
Reduction: Reduction reactions may alter the fluorophenyl or pyridin-3-yl moieties.
Substitution: Substituents can be replaced by other groups.
Common Reagents: Palladium catalysts (e.g., in Suzuki–Miyaura coupling) and other transition metals play a crucial role.
Applications De Recherche Scientifique
Medicine: Investigate its potential as a drug candidate. Does it exhibit antimicrobial, antiviral, or anticancer properties?
Chemical Biology: Explore its interactions with biological macromolecules.
Materials Science: Assess its use in materials, sensors, or catalysts.
Mécanisme D'action
Targets: Identify molecular targets (enzymes, receptors) affected by this compound.
Pathways: Understand the signaling pathways influenced by its binding.
Comparaison Avec Des Composés Similaires
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Mention related thiazoles, fluorophenyl-substituted compounds, and pyridine derivatives.
Propriétés
Formule moléculaire |
C21H15FN4OS |
|---|---|
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
2-(2-fluoroanilino)-4-phenyl-N-pyridin-3-yl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C21H15FN4OS/c22-16-10-4-5-11-17(16)25-21-26-18(14-7-2-1-3-8-14)19(28-21)20(27)24-15-9-6-12-23-13-15/h1-13H,(H,24,27)(H,25,26) |
Clé InChI |
GCLFKPRTMFRCJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(SC(=N2)NC3=CC=CC=C3F)C(=O)NC4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-methyl-1,3-benzothiazole-6-carboxamide](/img/structure/B12164006.png)
![4-[1-(2-methoxyethyl)-1H-indol-3-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanamide](/img/structure/B12164014.png)

![N',N',4,7,7-pentamethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carbohydrazide](/img/structure/B12164028.png)
![2-{(E)-[2-({[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B12164038.png)
![1-{4-[2-Hydroxy-3-(4-methylpiperidin-1-yl)propoxy]phenyl}ethan-1-one](/img/structure/B12164041.png)
![2-{[4-(3,4-dichlorophenyl)piperazin-1-yl]methyl}-5-hydroxy-4H-pyran-4-one](/img/structure/B12164051.png)


![(Z)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(4-methoxybenzylidene)acetohydrazide](/img/structure/B12164073.png)

![(2Z)-2-(1,3-benzoxazol-2-yl)-1-[4-(propan-2-yloxy)phenyl]-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12164089.png)
![5-[5-(3-fluorophenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B12164098.png)
![N~2~-(2-chloro-7H-purin-6-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]glycinamide](/img/structure/B12164105.png)
